molecular formula C28H26FN5O2 B11285906 N-(2,4-dimethylphenyl)-7-{4-[(2-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

N-(2,4-dimethylphenyl)-7-{4-[(2-fluorobenzyl)oxy]phenyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11285906
M. Wt: 483.5 g/mol
InChI Key: QFBGGFYYTZKQMD-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N-(2,4-DIMETHYLPHENYL)-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the triazolopyrimidine core and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes.

Chemical Reactions Analysis

N-(2,4-DIMETHYLPHENYL)-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2,4-DIMETHYLPHENYL)-7-{4-[(2-FLUOROPHENYL)METHOXY]PHENYL}-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be compared with other triazolopyrimidine derivatives, such as:

Properties

Molecular Formula

C28H26FN5O2

Molecular Weight

483.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-7-[4-[(2-fluorophenyl)methoxy]phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H26FN5O2/c1-17-8-13-24(18(2)14-17)33-27(35)25-19(3)32-28-30-16-31-34(28)26(25)20-9-11-22(12-10-20)36-15-21-6-4-5-7-23(21)29/h4-14,16,26H,15H2,1-3H3,(H,33,35)(H,30,31,32)

InChI Key

QFBGGFYYTZKQMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)OCC5=CC=CC=C5F)C)C

Origin of Product

United States

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